Product packaging for Quinoline, 4-phenyl-2-(2-thienyl)-(Cat. No.:CAS No. 20364-68-5)

Quinoline, 4-phenyl-2-(2-thienyl)-

Cat. No.: B15482151
CAS No.: 20364-68-5
M. Wt: 287.4 g/mol
InChI Key: XEYYMUZJXGZSSC-UHFFFAOYSA-N
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Description

Quinoline, 4-phenyl-2-(2-thienyl)- ( 20364-68-5) is an organic compound with the molecular formula C19H13NS. This high-purity (99%) compound features a quinoline core structure substituted with phenyl and thienyl groups, a structural motif of significant interest in the development of advanced functional materials . Compounds with similar 2-thienylquinoline architectures are frequently explored in materials science for their photophysical properties and potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and as fluorescent sensors . Researchers value this structural framework for its potential as an electron-accepting unit in push-pull systems for creating novel chromophores . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13NS B15482151 Quinoline, 4-phenyl-2-(2-thienyl)- CAS No. 20364-68-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20364-68-5

Molecular Formula

C19H13NS

Molecular Weight

287.4 g/mol

IUPAC Name

4-phenyl-2-thiophen-2-ylquinoline

InChI

InChI=1S/C19H13NS/c1-2-7-14(8-3-1)16-13-18(19-11-6-12-21-19)20-17-10-5-4-9-15(16)17/h1-13H

InChI Key

XEYYMUZJXGZSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Quinoline, 4 Phenyl 2 2 Thienyl

Advanced Strategies for Core Quinoline (B57606) Ring Construction

The synthesis of the 4-phenyl-2-(2-thienyl)-quinoline core can be achieved through a variety of modern synthetic methods, moving beyond classical quinoline syntheses to offer greater efficiency, regioselectivity, and substrate scope.

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metal catalysis provides powerful tools for the construction of complex heterocyclic systems like quinolines. researchgate.net Rhodium, copper, and palladium catalysts have been extensively used in annulation reactions to build the quinoline framework. acs.orgrsc.orgorganic-chemistry.orgnih.gov

Rhodium-catalyzed hydroacylation of o-alkynyl anilines with aldehydes, for instance, offers a mild and efficient route to diversely substituted quinolines. acs.orgacs.org This method is characterized by its broad functional group tolerance. Similarly, copper-catalyzed cascade annulation of anilines with two molecules of alkyne esters provides a one-pot synthesis of 2,4-disubstituted quinolines with high regioselectivity. rsc.org Palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols is another effective strategy for accessing 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Annulation Reactions for Quinoline Synthesis

Catalyst Reactants Product Type Reference
Rhodium(I) complex o-alkynyl aniline, aldehyde 2,4-Disubstituted quinoline acs.org
Copper(II) triflate Aniline, alkyne esters 2,4-Disubstituted quinoline rsc.org
Palladium(II) chloride o-vinylaniline, alkyne 2,3-Disubstituted quinoline nih.gov
Palladium(II) acetate o-iodo-aniline, propargyl alcohol 2,4-Disubstituted quinoline organic-chemistry.org

Multi-Component Reaction Approaches for Functionalized Quinoline Synthesis

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like quinoline derivatives in a single step from multiple starting materials. rsc.org These reactions are atom-economical and allow for the rapid generation of molecular diversity.

A notable example is a palladium-catalyzed three-component tandem reaction. A general procedure involves the reaction of a 2-aminobenzonitrile, a ketone, and an arylboronic acid in the presence of a palladium catalyst such as palladium(II) acetate, a ligand like 2,2'-bipyridine, and an acid promoter like p-toluenesulfonic acid monohydrate in a suitable solvent like toluene (B28343) at elevated temperatures. This approach has been successfully applied to the synthesis of various polysubstituted quinolines.

Specifically, the synthesis of 4-phenyl-2-(thiophen-2-yl)quinoline has been reported using a similar methodology, yielding the product as a pale yellow solid.

Table 2: Spectroscopic Data for 4-phenyl-2-(thiophen-2-yl)quinoline

Data Type Values
¹H NMR (500 MHz, CDCl₃) δ 8.18 (d, J = 8.5 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.74-7.69 (m, 3H), 7.56 (s, 5H), 7.48-7.42 (m, 2H), 7.16 (s, 1H)
¹³C NMR (125 MHz, CDCl₃) δ 151.9, 149.1, 148.7, 145.4, 138.2, 129.7, 129.6, 129.5, 128.7, 128.6, 128.5, 128.1, 126.2, 126.0, 125.9, 125.7, 118.0

Source: Supporting Information for "catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines" acs.org

Oxidative C-H Activation Pathways

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis, offering a more atom- and step-economical approach to building molecular complexity. mdpi.com Oxidative C-H activation strategies for quinoline synthesis often involve the formation of a C-N or C-C bond through a transition-metal-catalyzed process, followed by cyclization and oxidation to the aromatic quinoline core.

While specific examples leading directly to 4-phenyl-2-(2-thienyl)-quinoline are not prevalent in the literature, the general principles of oxidative annulation are well-established. mdpi.com These methods often utilize catalysts based on rhodium, ruthenium, or palladium to activate C-H bonds of anilines or related precursors for reaction with alkynes or other coupling partners. nih.govnih.gov The use of an external oxidant is typically required to regenerate the active catalyst.

Selective Functionalization and Derivatization of the 4-phenyl-2-(2-thienyl)-quinoline Scaffold

Once the core 4-phenyl-2-(2-thienyl)-quinoline structure is assembled, further molecular diversity can be introduced through selective functionalization of the quinoline, phenyl, or thienyl rings.

Regioselective Substituent Introduction

The electronic properties of the three aromatic rings in the 4-phenyl-2-(2-thienyl)-quinoline scaffold dictate the regioselectivity of electrophilic and nucleophilic substitution reactions. The quinoline ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions if they are appropriately activated. Conversely, electrophilic substitution is more likely to occur on the electron-rich phenyl and thienyl rings.

Halogenation: Regioselective halogenation of quinolines can be achieved under various conditions. For 8-substituted quinolines, a metal-free protocol using trihaloisocyanuric acid allows for C5-H halogenation. rsc.org For 2,4-disubstituted quinolines, electrophilic bromination often occurs at the 6- and 8-positions of the quinoline ring. rsc.org The specific regioselectivity for 4-phenyl-2-(2-thienyl)-quinoline would depend on the reaction conditions and the directing effects of the existing substituents.

Table 3: Potential Regioselective Functionalization Reactions

Reaction Type Reagent Potential Site of Functionalization
Electrophilic Bromination N-Bromosuccinimide Phenyl or Thienyl ring, Quinoline ring (positions 6, 8)
Nitration HNO₃/H₂SO₄ Phenyl or Thienyl ring
Friedel-Crafts Acylation Acyl chloride/AlCl₃ Phenyl or Thienyl ring

Post-Synthetic Modification and Annulation Reactions

The introduction of functional groups, such as halogens, onto the 4-phenyl-2-(2-thienyl)-quinoline scaffold opens up possibilities for a wide range of post-synthetic modifications, most notably through transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A halogenated derivative of 4-phenyl-2-(2-thienyl)-quinoline can be readily coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl substituents. uni-rostock.deresearchgate.netnih.gov This reaction is exceptionally versatile and tolerant of many functional groups.

Annulation Reactions: If a functional group is introduced that can participate in a cyclization reaction, further annulation to the quinoline core is possible. For example, a strategically placed amino or hydroxyl group could be used to build an additional fused ring system, leading to more complex polycyclic aromatic structures.

Green Chemistry Principles and Sustainable Synthesis of Quinoline Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce environmental impact, minimize waste, and improve efficiency. These strategies focus on the use of sustainable catalysts, environmentally benign solvents, and energy-efficient reaction conditions. mdpi.com

Recent advancements have moved away from traditional methods that often require harsh conditions, stoichiometric amounts of hazardous reagents, and high temperatures. organic-chemistry.org The focus is now on developing protocols that are both economically and environmentally viable.

Catalysis

A major focus of green quinoline synthesis is the development and use of efficient and recyclable catalysts.

Heterogeneous Catalysts: Solid acid catalysts like zeolites and clays (B1170129) are gaining prominence. Hβ zeolite has been used as a recyclable catalyst for the Friedländer synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org Similarly, Ag(I)-exchanged Montmorillonite K10 clay has been employed as a recyclable catalyst for the Döebner-von Miller reaction, also under solvent-free conditions. clockss.org These catalysts are easily separated from the reaction mixture and can be reused multiple times with minimal loss of activity. clockss.orgrsc.org

Nanocatalysts: The use of nanocatalysts offers advantages due to their high surface area and reactivity, enabling reactions under milder conditions and often in greener solvents like ethanol (B145695) or even without a solvent. wikipedia.org

Earth-Abundant Metal Catalysts: There is a shift from precious metal catalysts (like palladium) to more abundant and less toxic first-row transition metals. mdpi.com Iron(III)-catalyzed sequential reactions have been developed for synthesizing substituted quinolines. rsc.org Cobalt and copper-based catalytic systems have also proven effective for quinoline synthesis through C-H activation and dehydrogenative coupling, respectively. mdpi.comorganic-chemistry.org

Solvent Systems and Reaction Conditions

Minimizing or eliminating the use of hazardous organic solvents is a core principle of green chemistry.

Solvent-Free Reactions: Many modern protocols for quinoline synthesis are performed under solvent-free or "neat" conditions, often accelerated by microwave irradiation. rsc.orgnih.gov This approach significantly reduces volatile organic compound (VOC) emissions and simplifies product purification.

Green Solvents: When a solvent is necessary, the focus is on using environmentally benign options such as water and ethanol. iipseries.org Water has been used as a solvent for the Doebner-von Miller reaction catalyzed by sulfuric acid. iipseries.org

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields in Friedländer reactions compared to conventional heating. nih.gov

Process Optimization

One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single "one-pot" procedure avoids the need to isolate and purify intermediates, saving time, resources, and reducing waste. mdpi.com

Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. Dehydrogenative coupling reactions, which form quinolines from alcohols with the only byproducts being hydrogen and water, are excellent examples of atom-economical processes. organic-chemistry.org

Table 1: Comparison of Green Synthesis Strategies for Quinoline Derivatives

Strategy Catalyst Example Solvent/Conditions Key Advantages
Heterogeneous Catalysis Hβ Zeolite rsc.org Solvent-free Recyclable catalyst, reduced waste, simple workup.
Ag(I)-exchanged Montmorillonite K10 clockss.org Solvent-free Recyclable catalyst, mild conditions, good to excellent yields.
Nanocatalysis Various Nanocatalysts wikipedia.org Ethanol or solvent-free High efficiency, mild conditions, potential for recyclability.
Benign Metal Catalysis Fe(III) Chloride rsc.org Not specified Environmentally benign, shorter reaction times, good yields.
Microwave-Assisted Synthesis p-Toluenesulfonic acid nih.gov Solvent-free Rapid reaction times, high efficiency.
Dehydrogenative Coupling Copper(II)-pincer complex organic-chemistry.org Aerial conditions High atom economy, uses readily available starting materials.

Advanced Spectroscopic and Structural Characterization of Quinoline, 4 Phenyl 2 2 Thienyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For Quinoline (B57606), 4-phenyl-2-(2-thienyl)-, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the primary objective. This would involve determining the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each unique nucleus within the molecule. This data provides fundamental insights into the electronic environment and connectivity of the atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the NMR signals and map the intricate bonding network, a suite of two-dimensional NMR experiments would be essential.

Correlation Spectroscopy (COSY): This technique would reveal proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons within the quinoline, phenyl, and thienyl ring systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique would show correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different ring systems, for instance, confirming the attachment of the phenyl group at the C4 position and the thienyl group at the C2 position of the quinoline core.

Solid-State NMR Investigations for Supramolecular Assembly

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (ssNMR) would provide invaluable information about the compound in its crystalline or amorphous solid form. This technique can probe the local environment of atoms within the solid lattice, offering insights into packing arrangements, intermolecular interactions, and the presence of different polymorphs.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Functional Group Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," unique to the compound. For Quinoline, 4-phenyl-2-(2-thienyl)-, these techniques would be used to identify characteristic stretching and bending vibrations of the various functional groups present. Key vibrational bands would be expected for:

C=C and C=N stretching vibrations within the quinoline ring.

Aromatic C-H stretching and out-of-plane bending vibrations for all three ring systems.

Vibrations associated with the carbon-sulfur bond in the thienyl ring.

A data table summarizing the expected vibrational frequencies would be a key component of this analysis.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular weight of Quinoline, 4-phenyl-2-(2-thienyl)-, and thus confirm its elemental composition with high accuracy. Furthermore, by employing techniques such as tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule could be analyzed. This involves inducing the parent ion to break apart and then analyzing the masses of the resulting fragment ions. This data provides crucial structural information by revealing the weaker bonds and stable sub-structures within the molecule.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single crystal X-ray diffraction. This technique, when successful, provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with exceptional accuracy. For Quinoline, 4-phenyl-2-(2-thienyl)-, this would allow for a detailed examination of the planarity of the ring systems and the nature of the intermolecular forces, such as pi-stacking or C-H···π interactions, that govern the crystal packing.

Hydrogen Bonding and π-π Stacking Interactions

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, play a pivotal role in defining the solid-state structure and influencing the physicochemical properties of quinoline-based compounds. While specific crystallographic data for Quinoline, 4-phenyl-2-(2-thienyl)- is not extensively detailed in the reviewed literature, the analysis of closely related quinoline derivatives provides a strong basis for understanding the potential interactions in which this molecule can participate.

Hydrogen Bonding:

In many quinoline derivatives, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. For instance, in the crystal structure of 2-(4-Methylphenyl)quinoline-4-carboxylic acid, a distinct O—H⋯N hydrogen bond is observed, which contributes to the formation of chains in the crystal lattice nih.gov. Similarly, in other derivatives, intermolecular N—H⋯O hydrogen bonds are responsible for the assembly of molecules into chains nih.gov. While Quinoline, 4-phenyl-2-(2-thienyl)- does not possess a hydrogen bond donor, the quinoline nitrogen is available to accept hydrogen bonds from suitable donor molecules, which could be significant in co-crystallization or in biological contexts.

π-π Stacking Interactions:

The planar aromatic systems of the quinoline, phenyl, and thienyl rings in Quinoline, 4-phenyl-2-(2-thienyl)- are predisposed to engage in π-π stacking interactions. These interactions are a common feature in the crystal packing of aromatic heterocyclic compounds. Studies on various quinoline derivatives have demonstrated the prevalence of such interactions. For example, face-to-face π-π stacking interactions with a centroid-centroid distance of 3.563 (9) Å have been observed between the quinoline rings of neighboring complex molecules researchgate.net. In other cases, slipped face-to-face π-π stacking interactions are present, with inter-planar distances ranging from 3.491 to 3.5262 Å rsc.org. These interactions contribute significantly to the stabilization of the crystal structure and can influence the material's electronic properties. Pairs of quinoline rings in some structures lie parallel and overlap with a mean separation of 3.4 Å, which is characteristic of π-π interactions researchgate.net.

The table below summarizes representative π-π stacking parameters observed in related quinoline compounds, illustrating the nature of these interactions.

Interacting RingsCentroid-to-Centroid Distance (Å)Perpendicular Distance (Å)Slippage (Å)Reference
Quinoline & Quinoline4.1001 (13)3.7681 (8)1.616 nih.gov
Phenyl & Phenyl4.1000 (14)3.3521 (8)2.361 nih.gov
Quinoline & Quinoline3.563 (9)-- researchgate.net
Quinoline & Quinoline~3.4-- researchgate.net

These data underscore the importance of π-π stacking in the solid-state organization of quinoline derivatives. It is highly probable that Quinoline, 4-phenyl-2-(2-thienyl)- also exhibits similar interactions, driven by its multiple aromatic moieties.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Characterization (if applicable to chiral derivatives)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the characterization of chiral molecules, providing information about their absolute configuration and conformational preferences in solution.

For Quinoline, 4-phenyl-2-(2-thienyl)-, the parent compound itself is achiral. However, the introduction of a chiral center, for instance, through substitution on the phenyl or thienyl rings, or by creating a stereogenic axis due to restricted rotation between the aromatic rings, would result in enantiomeric forms. To date, the synthesis and chiroptical analysis of specific chiral derivatives of Quinoline, 4-phenyl-2-(2-thienyl)- have not been reported in the surveyed scientific literature. Therefore, no experimental CD or ORD data is available for such derivatives.

Should chiral derivatives of this compound be synthesized in the future, chiroptical techniques would be indispensable for their stereochemical assignment and for studying their conformational dynamics.

Computational and Theoretical Investigations on Quinoline, 4 Phenyl 2 2 Thienyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is frequently employed to predict the geometry, electronic properties, and reactivity of complex organic molecules like quinoline (B57606) derivatives. nih.govscirp.org By calculating the electron density, DFT can accurately determine various molecular properties and provide a theoretical framework for understanding chemical behavior. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic transitions and reactivity of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical reactivity and kinetic stability. nih.govmdpi.com

For quinoline derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. In "Quinoline, 4-phenyl-2-(2-thienyl)-", the HOMO is expected to be located primarily on the electron-rich thienyl and phenyl rings, while the LUMO is likely centered on the electron-deficient quinoline core. The presence of both phenyl and thienyl substituents influences the electronic properties and the HOMO-LUMO gap. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insights into the molecule's stability and reactivity. These include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). A large HOMO-LUMO gap generally corresponds to high kinetic stability and low chemical reactivity. nih.gov

Below is a table of representative HOMO-LUMO energy gaps for related quinoline derivatives, calculated using DFT methods.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline-6.646-1.8164.83
N-(quinolin-3-ylmethylene)aniline-6.051-2.044.01
2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one (4a)--4.554
2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one (4c)--4.45

This table presents data from related quinoline compounds to illustrate the typical range of HOMO-LUMO energy gaps. Specific values for Quinoline, 4-phenyl-2-(2-thienyl)- would require dedicated calculations.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface.

For "Quinoline, 4-phenyl-2-(2-thienyl)-", the MEP is expected to show a negative potential (red and yellow regions) around the nitrogen atom of the quinoline ring due to its high electronegativity, making it a likely site for electrophilic attack. The hydrogen atoms and parts of the phenyl and thienyl rings would exhibit a positive potential (blue regions), indicating susceptibility to nucleophilic attack. The distribution of electrostatic potential across the molecule provides a visual representation of its polarity and charge-related properties. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like "Quinoline, 4-phenyl-2-(2-thienyl)-", MD simulations can explore its conformational landscape by revealing the different spatial arrangements of the phenyl and thienyl rings relative to the quinoline core. researchgate.net These simulations can identify the most stable conformations and the energy barriers between them. mdpi.com

Solvent effects can significantly influence the conformation and properties of a molecule. MD simulations can be performed in the presence of explicit solvent molecules to understand how the solvent interacts with the solute and affects its structure and dynamics. This is particularly important for predicting the behavior of the compound in different environments. nih.govnih.gov

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and calculating activation energies. rsc.orgnih.govresearchgate.net For quinoline derivatives, these methods can be used to study various reactions, such as electrophilic substitution, nucleophilic addition, and cycloaddition reactions. rsc.org

By mapping the potential energy surface of a reaction, researchers can determine the most favorable reaction pathway and understand the factors that control the reaction's outcome. diva-portal.org For "Quinoline, 4-phenyl-2-(2-thienyl)-", quantum chemical studies could predict its reactivity in different chemical transformations and guide the design of new synthetic routes. mdpi.com

In Silico Modeling for Structure-Property Relationships (excluding biological activity predictions, unless mechanism-focused)

In silico modeling allows for the establishment of quantitative structure-property relationships (QSPR), which correlate the structural features of a molecule with its physicochemical properties. nih.gov For "Quinoline, 4-phenyl-2-(2-thienyl)-", these models can predict properties such as solubility, boiling point, and chromatographic retention times based on its molecular descriptors. researchgate.net

By systematically modifying the structure of the quinoline core and its substituents, QSPR models can be developed to understand how different structural motifs influence the compound's properties. This approach is valuable for designing new molecules with desired physicochemical characteristics for specific applications. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them useful in applications like optical communications and data storage. researchgate.netresearchgate.net The presence of the electron-rich phenyl and thienyl groups attached to the quinoline scaffold in "Quinoline, 4-phenyl-2-(2-thienyl)-" suggests that it may possess NLO activity. nih.govrsc.org

Computational methods, particularly DFT, can be used to calculate the first and second hyperpolarizabilities (β and γ), which are measures of a molecule's NLO response. mdpi.com These calculations can predict whether a molecule will exhibit significant NLO effects and can guide the design of new NLO materials by optimizing the molecular structure for enhanced performance.

Photophysical and Optoelectronic Research of Quinoline, 4 Phenyl 2 2 Thienyl

Absorption and Emission Spectroscopy in Diverse Chemical Environments

The interaction of a molecule with its solvent environment can significantly alter its electronic absorption and emission properties. This behavior is fundamental to understanding a compound's potential in applications ranging from sensors to light-emitting devices.

Solvatochromic Behavior and Environmental Sensitivity

Solvatochromism, the change in a substance's color with solvent polarity, is a key feature of many quinoline (B57606) derivatives, particularly those with push-pull architectures. This sensitivity arises from changes in the dipole moment of the molecule upon electronic excitation. For many push-pull quinazoline (B50416) derivatives, which share structural similarities with quinolines, large red shifts are observed in the fluorescence emission maxima as solvent polarity increases. acs.org This strong emission solvatochromism is often indicative of the formation of an intramolecular charge-separated (ICT) emitting state. acs.org

Similarly, studies on 7-(diethylamino)quinolone chalcones, which feature a quinoline core, demonstrate strong solvatofluorochromism. For instance, the maximum absorption of one such derivative shifts from 434 nm in the less polar tetrahydrofuran (B95107) (THF) to 463 nm in the highly polar dimethyl sulfoxide (B87167) (DMSO), a behavior attributed to a significant difference in the dipole moment between the ground and excited states. nih.gov This environmental sensitivity is crucial for applications like chemical sensing, where the presence of an analyte can alter the local polarity and thus the emission color. acs.org

Quantum Yield and Excited-State Lifetime Determinations

The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, and the excited-state lifetime (τ), the average time a molecule spends in the excited state, are critical parameters for luminescent materials. While specific values for Quinoline, 4-phenyl-2-(2-thienyl)- are not documented in the reviewed literature, data from related structures highlight the influence of molecular design.

For example, certain diarylethene photoswitches incorporating a quinoline unit exhibit quantum yields that are highly dependent on their isomeric form. One such compound in its open form has a fluorescence quantum yield of 0.33, which changes upon photocyclization. nih.gov In another related methylated quinoline compound, the fluorescence quantum yield was measured to be 0.07 in a dichloromethane (B109758) solution and 0.09 in the solid state. nih.gov For some 5-phenylisoindolo[2,1-a]quinoline derivatives, quantum yields are relatively low, in the range of 0.0018 to 0.012. nih.gov These variations underscore how subtle structural modifications can profoundly impact luminescence efficiency.

The excited-state lifetime is also sensitive to structure and environment. The decay profile of a quinoline-containing diarylethene under ambient conditions showed an average lifetime of 1.9 milliseconds, which is characteristic of room temperature phosphorescence (RTP). nih.gov

Interactive Data Table: Photophysical Properties of Related Quinoline Derivatives

CompoundSolvent/StateEmission Max (nm)Quantum Yield (ΦF)Reference
Quinoline-DAE (closed form)Dichloromethane-0.21 nih.gov
Quinoline-DAE-SO₂ (closed form)Dichloromethane-0.55 nih.gov
Methylated Quinoline-DAEDichloromethane-0.07 nih.gov
Methylated Quinoline-DAESolid State-0.09 nih.gov
5-phenylisoindolo[2,1-a]quinoline (2c)DMSO5940.0029 nih.gov
5-phenylisoindolo[2,1-a]quinoline (2e)DMSO5110.012 nih.gov

Mechanistic Studies of Photoinduced Electron and Energy Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor. This mechanism is the basis for many applications, including sensing and photovoltaics. In the context of fluorescent probes, PET is often used to create "off-on" sensors. The fluorophore is initially non-fluorescent (quenched) due to PET to or from a linked receptor. Upon binding of an analyte, the electronic properties of the receptor are altered, inhibiting PET and "turning on" the fluorescence.

For instance, a fluorescent probe based on 4-Phenyl-2-(2′-pyridyl) quinoline was designed to detect iron ions. researchgate.net The fluorescence quenching observed in the presence of Fe²⁺ was attributed to a ferrous-induced PET process. researchgate.net Conversely, the fluorescence enhancement with Fe³⁺ was explained by the inhibition of PET, among other effects. researchgate.net Similarly, quinoline-tagged organic probes designed for sensing nitro-aromatic compounds operate via PET, where the electron-rich quinoline can transfer an electron to the electron-deficient nitroaromatic analyte, leading to fluorescence quenching. rsc.orgsemanticscholar.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Quinoline derivatives are a cornerstone of OLED technology, largely due to their excellent thermal stability, electron-transporting capabilities, and strong luminescence. researchgate.netuconn.edu Tris-(8-hydroxyquinoline) aluminum (Alq₃) is one of the most famous and widely used materials in OLEDs, serving as both an emissive layer and an electron transport layer. researchgate.netuconn.edu

While the specific use of Quinoline, 4-phenyl-2-(2-thienyl)- in OLEDs has not been reported, research into other novel quinoline-based materials is active. For example, 8,8'-dimethoxy-5,5'-bisquinoline has been synthesized and used as a blue-emitting and electron-transporting material in an OLED device. researchgate.netuconn.edu This device exhibited a bright blue emission with a peak wavelength of 425 nm and a low turn-on voltage of 2.8 V. researchgate.netuconn.edu The development of such materials is crucial for creating full-color displays. researchgate.netuconn.edu Furthermore, derivatives combining tetraphenylethylene (B103901) (a well-known aggregation-induced emission luminogen) with thieno[3,2-b]thiophene (B52689) have been successfully used in OLEDs, achieving high brightness and efficiency. rsc.org

Development as Fluorescent Probes and Chemosensors for Specific Analytes

The inherent fluorescence of the quinoline core and its sensitivity to the chemical environment make it an excellent scaffold for building fluorescent probes and chemosensors. By attaching specific receptor units to the quinoline fluorophore, scientists can design probes that selectively bind to target analytes, resulting in a detectable change in fluorescence. rsc.orgbohrium.com

Numerous quinoline-based probes have been developed for various targets:

Metal Ions: A probe based on 4-Phenyl-2-(2′-pyridyl) quinoline demonstrated high selectivity and sensitivity for Fe²⁺ and Fe³⁺ ions, with detection limits in the nanomolar range. researchgate.net Other quinoline-based sensors have been designed for the selective detection of Zn²⁺, an essential trace element in biological systems. rsc.orgbohrium.com

Amino Acids: A novel probe incorporating a pyrroloquinoline structure was synthesized for the selective detection of lysine (B10760008), an essential amino acid. This probe showed high selectivity and was successfully applied to imaging lysine in living cells. mdpi.com

Nitro-aromatic Compounds: Due to security and environmental concerns, there is a high demand for sensors that can detect explosive nitro-aromatic compounds. Quinoline-tagged fluorescent probes have been developed for the sensitive detection of 2,4,6-trinitrophenol (TNP) in water, operating through a fluorescence quenching mechanism. rsc.orgsemanticscholar.org

Investigation for Photovoltaic and Energy Harvesting Applications

The strong absorption of light and favorable electronic properties of quinoline derivatives also make them promising candidates for use in photovoltaic devices, such as dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). In these applications, the quinoline-based compound typically acts as a light-absorbing dye or an electron donor/acceptor material within the active layer of the cell. The electron-withdrawing nature of the quinoline ring can play a significant role in facilitating electron transport processes, which are key to device efficiency. While specific investigations into Quinoline, 4-phenyl-2-(2-thienyl)- for photovoltaics are not available, the broader class of quinoline derivatives is considered promising for these applications.

Electrochemical Behavior and Redox Chemistry of Quinoline, 4 Phenyl 2 2 Thienyl

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

The redox properties of Quinoline (B57606), 4-phenyl-2-(2-thienyl)- and related derivatives are primarily investigated using electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry. These methods allow for the determination of key parameters like redox potentials, which are crucial for understanding the electron-donating and -accepting capabilities of the molecule.

Cyclic voltammetry studies on similar quinoline systems, such as (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine, have revealed that the reduction of the quinoline core often occurs in a stepwise manner. koreascience.kr For instance, the reduction of this related imine derivative in an aprotic solvent like N,N-dimethylformamide (DMF) with a supporting electrolyte shows two distinct reduction peaks. koreascience.kr The first, more stable and well-defined peak is observed at approximately -0.793 V (versus an Ag/Ag⁺ reference electrode), corresponding to a one-electron transfer process. koreascience.kr This initial reduction is followed by a second, less defined peak at a more negative potential, also involving a single electron. koreascience.kr

While specific cyclic voltammetry data for Quinoline, 4-phenyl-2-(2-thienyl)- is not detailed in the provided search results, the behavior of analogous compounds suggests that it would also exhibit distinct oxidation and reduction waves. The oxidation would likely involve the electron-rich thiophene (B33073) ring, while the reduction would be centered on the quinoline moiety. The precise potentials for these processes are influenced by the electronic effects of the phenyl and thienyl substituents. nih.gov

Chronoamperometry can be employed to complement CV data by providing insights into the kinetics of the electrode processes and determining the diffusion coefficients of the electroactive species. For the related quinoline-based imine, the diffusion coefficient (D₀) was calculated using the modified Randles-Sevcik equation, and the electron transfer coefficient (α) was also determined. koreascience.kr These parameters are vital for a comprehensive understanding of the electrochemical behavior.

Table 1: Illustrative Redox Potential Data for a Related Quinoline Derivative

Compound Redox Process Potential (V vs. Ag/Ag⁺) Solvent/Electrolyte
(2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amineFirst Reduction-0.793DMF / 0.1 M TBAB
(2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amineSecond ReductionMore negative than -0.793DMF / 0.1 M TBAB

This table is illustrative and based on a related compound to demonstrate the type of data obtained from cyclic voltammetry.

Spectroelectrochemical Analysis of Redox Intermediates

Spectroelectrochemistry is a powerful technique that combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the spectral properties of electrochemically generated species in real-time. This method is instrumental in identifying and characterizing the transient radical cations and anions formed during the redox processes of Quinoline, 4-phenyl-2-(2-thienyl)-.

When a potential is applied to a solution of the compound, the resulting oxidation or reduction generates new species with distinct electronic absorption spectra. By monitoring these spectral changes as a function of the applied potential, it is possible to correlate specific redox waves observed in the cyclic voltammogram with the formation of particular intermediates.

For example, in the oxidation of a molecule with a thiophene moiety, the formation of a radical cation is often accompanied by the appearance of new absorption bands in the visible or near-infrared region. Similarly, the reduction of the quinoline core would lead to the formation of a radical anion with its own characteristic spectral signature. The stability and lifetime of these radical intermediates can also be assessed by observing the reversibility of the spectral changes as the potential is cycled.

Studies on other electroactive organic molecules, such as hemicyanine dyes, have successfully utilized in-situ spectroelectrochemistry to characterize their electrochemical properties and identify redox intermediates. pku.edu.cn This approach would be directly applicable to unraveling the complex redox behavior of Quinoline, 4-phenyl-2-(2-thienyl)-.

Elucidation of Electron Transfer Pathways and Mechanisms

The electrochemical behavior of related quinoline derivatives suggests that the reduction process often follows an EC (electrochemical-chemical) mechanism. koreascience.kr In such a mechanism, the initial electron transfer (the 'E' step) is followed by a chemical reaction (the 'C' step). For instance, the reduction of (2,4-difluoro-phenyl)-(2-phenyl-1H-quinolin-4-ylidene)-amine involves the successive acceptance of two electrons, with each electron transfer being followed by a chemical reaction. koreascience.kr

In the case of Quinoline, 4-phenyl-2-(2-thienyl)-, the oxidation process would likely initiate with the removal of an electron from the highest occupied molecular orbital (HOMO), which is expected to have significant contribution from the electron-rich thiophene ring. The resulting radical cation could then undergo further chemical reactions, such as dimerization or reaction with solvent or electrolyte anions, depending on the experimental conditions.

Conversely, the reduction would involve the addition of an electron to the lowest unoccupied molecular orbital (LUMO), which is likely localized on the quinoline ring system. The stability of the resulting radical anion would determine the reversibility of the reduction wave. If the radical anion is unstable, it may undergo subsequent chemical reactions, leading to an irreversible or quasi-reversible electrochemical process.

Applications in Organic Electronics and Energy Storage Devices

The tunable redox properties of Quinoline, 4-phenyl-2-(2-thienyl)- make it a promising candidate for various applications in organic electronics and energy storage. The ability to undergo stable and reversible oxidation and reduction is a key requirement for materials used in these technologies.

In the field of organic electronics , molecules with well-defined redox states are essential for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. The HOMO and LUMO energy levels, which can be estimated from the oxidation and reduction potentials, respectively, are critical parameters that determine the efficiency of charge injection, transport, and separation in these devices. The introduction of the thienyl and phenyl groups allows for the fine-tuning of these energy levels to match those of other materials in a device, thereby optimizing its performance.

For energy storage devices , such as rechargeable batteries and supercapacitors, materials capable of undergoing fast and reversible redox reactions are highly sought after. The quinoline core can act as a redox-active center, storing charge through the gain and loss of electrons. The stability of the radical ions generated during these processes is crucial for the long-term cyclability and durability of the energy storage device. The specific redox potentials of Quinoline, 4-phenyl-2-(2-thienyl)- will determine the operating voltage window when it is used as an electrode material.

The diverse electrochemical behavior and the potential for chemical modification make quinoline-based systems, including Quinoline, 4-phenyl-2-(2-thienyl)-, a fertile ground for the design of new functional materials for advanced technological applications.

Based on a thorough review of the available scientific literature, there is currently insufficient information to generate an article on the specific catalytic and supramolecular applications of the chemical compound "Quinoline, 4-phenyl-2-(2-thienyl)-" according to the detailed outline provided.

Searches for its role as a ligand in transition metal-mediated catalysis (including asymmetric catalysis, cross-coupling, and C-H functionalization), its applications in organocatalysis, its formation of supramolecular assemblies, and its integration into Metal-Organic Frameworks (MOFs) or coordination polymers did not yield specific research findings for this exact molecule. The existing literature discusses these applications for the broader class of quinoline derivatives, but does not provide specific data or detailed studies on "Quinoline, 4-phenyl-2-(2-thienyl)-" that would be necessary to populate the requested sections and subsections. Therefore, the requested article cannot be generated at this time.

Investigation of Molecular Mechanisms in Biological Systems in Vitro and in Silico

Enzyme Inhibition Kinetics and Mechanistic Pathways

While specific enzyme inhibition kinetic studies for 4-phenyl-2-(2-thienyl)-quinoline are not extensively detailed in the provided search results, the broader class of quinoline (B57606) derivatives has been shown to inhibit several key enzymes. For instance, certain 4-anilino-6-phenyl-quinoline derivatives have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK2), with kinetic measurements indicating a mixed binding mode that approaches non-ATP competitive inhibition. nih.gov This suggests that these compounds may bind to an allosteric site on the enzyme, rather than competing with ATP at the active site.

Furthermore, various quinoline derivatives have been designed and synthesized as inhibitors of other enzymes, such as histone deacetylases (HDACs) and multidrug resistance protein 2 (MRP2). nih.govnih.gov For example, 2-substituted phenylquinoline-4-carboxylic acid derivatives have shown selective inhibition of HDAC3. nih.gov In the case of MRP2 inhibitors, the presence and position of certain functional groups on the quinoline scaffold, such as a carboxyl group at position 4, have been found to be important for their inhibitory activity. nih.gov

Receptor Binding Studies and Ligand-Target Interactions (Cell-Free or Non-Human Cell Lines)

Receptor binding studies have been instrumental in identifying the molecular targets of quinoline derivatives. For example, some quinoline-based compounds have been developed as dual-target inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov These studies often involve assessing the inhibitory activity of the compounds against the purified enzymes in cell-free assays. The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds. For instance, a novel quinoline derivative, compound 5a, demonstrated significant inhibitory activity against both EGFR and HER2, with IC50 values of 71 nM and 31 nM, respectively. nih.gov

Molecular Target Identification through Proteomic or Genetic Approaches

While direct proteomic or genetic approaches for identifying the molecular targets of 4-phenyl-2-(2-thienyl)-quinoline were not explicitly found, the research on related quinoline compounds points towards key protein families. The inhibition of kinases like VEGFR-2, EGFR, and HER2 by various quinoline derivatives suggests that these proteins are primary molecular targets. nih.govnih.gov The design of these inhibitors is often guided by the known characteristics of the binding pockets of these target proteins. For example, the design of VEGFR-2 inhibitors often incorporates a quinoline moiety, which is present in several FDA-approved drugs that target this kinase. nih.gov

In Vitro Cellular Activity Studies (e.g., cell cycle modulation, apoptosis induction, not therapeutic efficacy)

The in vitro cellular activities of quinoline derivatives have been extensively investigated in various cancer cell lines. A recurring theme is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. For instance, certain 4-phenyl-2-quinolone derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov This is often accompanied by the downregulation of key proteins involved in cell cycle progression, such as cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov

Similarly, new quinoline and isatin (B1672199) derivatives have been shown to induce apoptosis in Caco-2 cancer cells. nih.gov Flow cytometry analysis revealed that treatment with these compounds led to an increase in the sub-G0 cell population, which is indicative of apoptosis. nih.gov This apoptotic induction was further confirmed by the observed downregulation of anti-apoptotic genes like Bcl-2 and Bcl-xl, and the upregulation of the pro-apoptotic TGF gene. nih.gov Another study on a novel quinoline-based EGFR/HER-2 dual-target inhibitor, compound 5a, demonstrated that it promotes apoptosis by activating caspases-3 and -8, and the pro-apoptotic protein Bax, while reducing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Computational Docking and Molecular Dynamics for Ligand-Biomolecule Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are widely used to predict and analyze the binding interactions between quinoline derivatives and their biological targets. These in silico approaches provide valuable insights into the binding modes and stability of the ligand-protein complexes.

For example, molecular docking studies have been performed to understand the interaction of quinoline derivatives with VEGFR-2, EGFR, and HER-2. nih.govnih.gov These studies have shown that the compounds can bind to the active site of these kinases in a manner similar to known inhibitors. nih.gov MD simulations have been used to confirm the stability of these interactions over time. nih.gov

Docking studies have also been employed to investigate the interaction of quinoline analogs with multidrug resistance protein 2 (MRP2), helping to rationalize the observed structure-activity relationships. nih.gov Similarly, docking and MD simulations have been used to study the binding of 4-anilino quinazolines to EGFR tyrosine kinase, revealing key interactions with amino acid residues in the active site. nih.gov

Antimicrobial Activity Studies Focused on Mechanistic Action (e.g., DNA gyrase inhibition)

Quinolines are a well-established class of antimicrobial agents that primarily target bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication and are responsible for managing DNA supercoiling. youtube.com Quinolones inhibit these enzymes by stabilizing the enzyme-DNA complex, which leads to breaks in the DNA and ultimately bacterial cell death. youtube.com

The mechanism of action involves the quinolone molecule binding to both the DNA and the gyrase enzyme. nih.gov Specifically, the C-3/C-4 keto acid region of the quinolone chelates a magnesium ion, which is bridged by water molecules to key amino acid residues in the GyrA subunit of DNA gyrase, such as Ser83 and Asp87 in E. coli. nih.gov

Numerous studies have focused on synthesizing and evaluating new quinoline derivatives as potent DNA gyrase inhibitors. researchgate.netnih.gov These efforts often involve molecular hybridization, where the quinoline scaffold is combined with other pharmacophoric groups to enhance antimicrobial activity. nih.gov For example, the introduction of a 2-aminothiazole (B372263) fragment at the 3-position of the quinoline core has been shown to enhance antibacterial activity and inhibitory potency against DNA gyrase. nih.gov

Future Directions and Emerging Research Challenges for Quinoline, 4 Phenyl 2 2 Thienyl

Design Principles for Enhanced Performance in Advanced Materials

The performance of Quinoline (B57606), 4-phenyl-2-(2-thienyl)- in advanced materials is intrinsically linked to its electronic and photophysical properties, which can be strategically manipulated through targeted molecular design. The core principle revolves around modulating the intramolecular charge transfer (ICT) characteristics inherent in its donor-acceptor (D-A) structure. The quinoline nucleus acts as an electron-accepting unit, while the 2-thienyl and 4-phenyl groups can serve as electron-donating or modulating moieties.

Future design strategies will likely focus on:

Functionalization of Phenyl and Thienyl Rings: Introducing electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) onto the phenyl or thienyl rings can fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This allows for precise control over the compound's absorption and emission spectra, making it adaptable for applications in organic light-emitting diodes (OLEDs) and chemosensors. Research on related 2-aryl/thienyl substituted quinazolinones has shown that donor fragments like diphenylamino groups can lead to high fluorescence quantum yields, a principle directly applicable here. mdpi.com

Extension of π-Conjugation: Introducing π-conjugated linkers, such as phenylene or ethynylene units, between the quinoline core and its substituents can extend the conjugation length. This typically results in a bathochromic (red) shift in absorption and emission, a desirable trait for applications in near-infrared (NIR) emitting materials and bio-imaging.

Steric Engineering: Modifying the steric hindrance around the molecule, for instance by altering the substitution pattern on the phenyl ring, can influence the dihedral angle between the substituents and the quinoline plane. This affects the degree of π-orbital overlap, providing another lever to control the photophysical properties and potentially enhance solid-state emission by preventing aggregation-caused quenching.

Table 1: Potential Functional Groups for Performance Enhancement

Position of Substitution Functional Group Expected Effect on Performance Potential Application
4-phenyl ring (para-position) -N(Ph)₂ Strong electron donation, enhanced ICT, high fluorescence QY OLEDs, fluorescent probes
4-phenyl ring (para-position) -CN Strong electron withdrawal, red-shifted emission Non-linear optics, sensors
2-thienyl ring (5-position) Additional Thienyl Unit Extended π-conjugation, bathochromic shift NIR dyes, photovoltaics

Exploration of Novel Synthetic Pathways for Structural Diversity

While classical methods like the Friedländer, Doebner-von Miller, and Combes syntheses provide foundational routes to the quinoline scaffold, future research necessitates the exploration of more advanced and versatile synthetic pathways to generate structural diversity around the Quinoline, 4-phenyl-2-(2-thienyl)- core. nih.govderpharmachemica.comnih.gov The goal is to develop methods that are not only efficient but also tolerant of a wide range of functional groups, enabling the rapid creation of libraries of derivatives for screening.

Emerging synthetic strategies include:

C-H Bond Activation/Functionalization: Transition-metal-catalyzed C-H activation is a powerful tool for directly introducing new bonds at previously unreactive sites on the quinoline, phenyl, or thienyl rings. This avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. Rhodium(III)-catalyzed cascade reactions, for example, have been used to create complex quinolines from simple precursors. rsc.org

Cascade and Domino Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially (cascade or domino reactions) is a key area of interest. Such processes, like the carbocatalytic cascade synthesis from 2-vinyl anilines and aldehydes, improve efficiency, reduce waste, and simplify purification. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are ideal for building molecular complexity quickly. Adapting MCRs to produce highly substituted 4-phenyl-2-(2-thienyl)quinoline derivatives would be a significant advancement. frontiersin.org

Photocatalysis and Electrocyclization: Visible-light-mediated synthesis is an emerging green chemistry approach. The use of photocatalysts to trigger reactions like the electrocyclization of 2-vinylarylimines offers a mild and controllable method for forming the quinoline ring system. mdpi.com

Integration into Hybrid Functional Systems and Nanotechnology

The unique properties of Quinoline, 4-phenyl-2-(2-thienyl)- make it a promising candidate for integration into hybrid materials and nanotechnological systems, where the synergy between the organic molecule and an inorganic or polymeric component can lead to novel functionalities.

Key research challenges and directions include:

Surface Functionalization of Nanoparticles: The phenyl and thienyl groups can be functionalized with anchoring groups (e.g., carboxylic acids, thiols, silanes) to covalently link the quinoline derivative to the surface of nanoparticles, such as gold nanoparticles (AuNPs), quantum dots (QDs), or magnetic nanoparticles (e.g., Fe₃O₄). nih.gov This could lead to the development of hybrid sensors where the nanoparticle enhances the signal, or targeted drug delivery systems where the quinoline acts as the payload.

Quinoline-Polymer Conjugates: Incorporating the quinoline moiety into polymer backbones or as pendant groups can create functional polymers with tailored optical, electronic, or sensing capabilities. These materials could find use in organic electronics, smart coatings, or as components in diagnostic devices.

Nanocatalyst-Assisted Synthesis: Nanomaterials are not just targets for functionalization but also tools for synthesis. The use of nanocatalysts, such as copper-based or magnetic nanoparticles, can improve the yield, selectivity, and recyclability of the catalysts used to produce Quinoline, 4-phenyl-2-(2-thienyl)- and its derivatives. acs.orgnih.gov For example, superparamagnetic Fe₃O₄ nanoparticles have been used to support catalysts for quinoline synthesis. nih.gov

Advanced Analytical Methodologies for Complex System Characterization

As Quinoline, 4-phenyl-2-(2-thienyl)- is integrated into increasingly complex environments like biological systems, polymer matrices, or on nanoparticle surfaces, advanced analytical methods are required to characterize its structure, dynamics, and interactions.

Future research will depend on:

High-Resolution Spectroscopy and Spectrometry: While standard ¹H and ¹³C NMR and mass spectrometry are routine for basic characterization, more advanced techniques will be needed. rsc.org Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguously assigning the structure of complex derivatives. High-resolution mass spectrometry (HRMS) is crucial for confirming elemental composition. researchgate.net

Computational Modeling and Simulation: Density Functional Theory (DFT) calculations are vital for predicting and understanding the electronic structure, HOMO/LUMO energy levels, and photophysical properties of new derivatives before their synthesis. mdpi.com Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interaction with other components, such as proteins or polymers, in a hybrid system. nih.gov

In-situ and Operando Characterization: To understand how the molecule functions within a device (e.g., an OLED or a sensor), analytical techniques that can probe the system in-situ (in its natural environment) or operando (while in operation) are necessary. This could involve techniques like time-resolved fluorescence spectroscopy or electrochemical analysis to monitor changes in real-time.

Table 2: Analytical Techniques and Their Role

Technique Information Provided Research Area
2D NMR Spectroscopy Detailed structural connectivity and assignment Synthetic Chemistry
Density Functional Theory (DFT) Electronic structure, optimized geometry, predicted spectra Materials Design
Molecular Dynamics (MD) Conformational changes, binding interactions, system stability Nanotechnology, Bio-integration
Time-Resolved Spectroscopy Excited-state dynamics, fluorescence lifetimes, energy transfer Advanced Materials

Opportunities in Sustainable Chemical Manufacturing and Applications

The principles of green chemistry are becoming increasingly important in the synthesis of all chemical compounds, including quinoline derivatives. ijpsjournal.comzenodo.org Future research will focus on making the entire lifecycle of Quinoline, 4-phenyl-2-(2-thienyl)-, from its synthesis to its application, more environmentally benign.

Opportunities in this area include:

Green Solvents and Catalysts: A major goal is to replace hazardous organic solvents and stoichiometric acid catalysts often used in traditional quinoline syntheses. derpharmachemica.com Research is focused on using water, ethanol (B145695), or solvent-free conditions. frontiersin.orgresearchgate.net The development of reusable, heterogeneous catalysts, such as solid acids (e.g., Nafion NR50) or nanocatalysts, is a key strategy to minimize waste and simplify product purification. mdpi.comnih.gov

Energy-Efficient Synthesis: Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating. derpharmachemica.com Applying MAOS to the synthesis of Quinoline, 4-phenyl-2-(2-thienyl)- could offer a more sustainable manufacturing process. researchgate.net

Atom Economy: Synthetic routes are being redesigned to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. One-pot multicomponent reactions and cascade reactions are inherently more atom-economical than multi-step syntheses that require isolation of intermediates. frontiersin.orgnih.gov

Biodegradable Designs: For applications where the compound might be released into the environment, future design principles may include incorporating biodegradable linkages or functionalities that reduce persistence without compromising performance.

By focusing on these future directions, the scientific community can unlock the full potential of Quinoline, 4-phenyl-2-(2-thienyl)-, transforming it from a single chemical entity into a versatile platform for the development of next-generation technologies.

Q & A

Basic: What are the common synthetic routes for preparing 4-phenyl-2-(2-thienyl)quinoline, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis of 4-phenyl-2-(2-thienyl)quinoline can be approached via:

  • Metal-Free Fluorination : Polyfluoroalkanoic acids can act as fluorination agents under mild conditions, enabling efficient cyclization and substitution. Temperature control (80–120°C) and solvent selection (e.g., DMSO or DMF) significantly impact yield .
  • Thienyl Group Incorporation : Reactions involving thiophen-2-ylsulfanyl precursors require precise stoichiometric ratios and anhydrous conditions to prevent side reactions. Catalytic systems like Pd-mediated cross-coupling may enhance regioselectivity for thienyl attachment .
    Key Conditions : Maintain inert atmospheres (N₂/Ar), optimize reaction time (12–24 hrs), and use HPLC-grade solvents to minimize impurities.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of 4-phenyl-2-(2-thienyl)quinoline, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.0–8.5 ppm for quinoline and thienyl protons). The thienyl group’s α-protons resonate at δ 6.8–7.2 ppm, distinct from quinoline protons .
  • HRMS : Confirm molecular mass with <2 ppm error. Fragmentation patterns help validate substituent positions (e.g., loss of thienyl or phenyl groups).
  • IR Spectroscopy : Detect C=N stretching (~1600 cm⁻¹) and C-S bonds (~700 cm⁻¹) from the thienyl moiety .

Basic: What are the documented biological activities of quinoline derivatives containing thienyl substituents, and which in vitro assays are typically employed to evaluate these properties?

Methodological Answer:
Thienyl-substituted quinolines exhibit:

  • Antimicrobial Activity : Tested via broth microdilution assays (MIC values) against S. aureus and E. coli. Thienyl groups enhance membrane permeability .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Substituents influence apoptosis via ROS generation .
  • Fluorescence Properties : Thienyl groups may confer aggregation-induced emission (AIE), evaluated using fluorescence spectroscopy for sensor applications .

Advanced: How can researchers design experiments to investigate the structure-activity relationship (SAR) of 4-phenyl-2-(2-thienyl)quinoline derivatives in antimicrobial applications?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) at the 4-phenyl or 2-thienyl positions.
  • Biological Testing : Compare MIC values across analogs and correlate with logP values (lipophilicity) to assess membrane penetration .
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict interactions with bacterial targets like DNA gyrase .

Advanced: What strategies are recommended for resolving contradictions in reported biological efficacy data between 4-phenyl-2-(2-thienyl)quinoline and its halogenated analogs?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like bacterial strain (ATCC vs. clinical isolates), culture media, and incubation time .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends. For example, chloro-substituted analogs may outperform fluoro derivatives in Gram-negative bacteria due to enhanced electronegativity .
  • Mechanistic Studies : Conduct time-kill assays or transcriptomic profiling to differentiate modes of action (e.g., membrane disruption vs. enzyme inhibition) .

Advanced: What methodological considerations are essential when developing 4-phenyl-2-(2-thienyl)quinoline-based fluorescent probes for metal ion detection, particularly regarding substituent effects on photophysical properties?

Methodological Answer:

  • Substituent Tuning : Introduce electron-rich groups (e.g., -NH₂) to enhance chelation with metal ions like Fe³⁺. Monitor Stokes shift and quantum yield changes via fluorimetry .
  • Solvent Effects : Test polarity-dependent fluorescence in solvents (e.g., DMSO vs. H₂O) to optimize detection limits.
  • Selectivity Screening : Use competitive binding assays with EDTA to confirm specificity for target ions (e.g., Fe²⁺ vs. Cu²⁺) .

Advanced: How can computational chemistry tools be integrated with experimental data to predict the pharmacokinetic properties of 4-phenyl-2-(2-thienyl)quinoline derivatives?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and CYP450 inhibition. Correlate logP values with in vivo absorption data .
  • MD Simulations : Run GROMACS simulations to assess binding stability with plasma proteins (e.g., albumin) and predict half-life .
  • QSAR Models : Develop regression models linking structural descriptors (e.g., polar surface area) to clearance rates .

Advanced: What advanced catalytic systems or green chemistry approaches have been demonstrated effective for introducing thienyl groups into quinoline scaffolds while maintaining regioselectivity?

Methodological Answer:

  • Palladium Catalysis : Use Pd(OAc)₂/Xantphos systems for Suzuki-Miyaura coupling between thienyl boronic acids and halogenated quinolines. Optimize ligand ratios to suppress homocoupling .
  • Electrochemical Methods : Apply constant potential (e.g., +1.2 V) in aqueous electrolytes to achieve C-S bond formation without toxic reagents .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hrs vs. 24 hrs) and improve yield by 15–20% through controlled dielectric heating .

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